molecular formula C16H14ClNO3 B5522330 ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

Cat. No.: B5522330
M. Wt: 303.74 g/mol
InChI Key: CXVOXSAHGRZHDN-UHFFFAOYSA-N
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Description

Contextualization of the Compound Class within Organic Chemistry

N-substituted benzamides and benzoate (B1203000) esters represent two significant classes of organic compounds that are fundamental to both academic research and industrial applications. Benzoate esters are derived from benzoic acid, a naturally occurring compound found in many plants. wikipedia.org They are formed through an esterification reaction between benzoic acid and an alcohol, a classic reaction in organic chemistry. wikipedia.orgresearchgate.net These esters, such as ethyl benzoate, are known for their characteristic pleasant aromas and are widely used as flavoring agents and in the fragrance industry. acs.orgwikipedia.org Beyond their sensory properties, benzoate esters serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. chemicalbull.comontosight.ai

The benzamide (B126) moiety, characterized by a carbonyl group attached to a nitrogen atom which is further substituted (in this case, by a phenyl group), is a cornerstone of medicinal chemistry. ontosight.ai N-substituted benzamides are a prominent feature in a vast array of pharmacologically active compounds. nih.govnih.gov The amide linkage is a stable and predictable functional group, making it a reliable scaffold for designing new therapeutic agents. The exploration of variously substituted benzamides allows chemists to fine-tune the properties of molecules to achieve desired biological effects, leading to their investigation in areas such as oncology as potential histone deacetylase (HDAC) inhibitors. nih.govnih.gov

Overview of Structural Motifs and Their Chemical Significance

The structure of Ethyl 3-(3-chlorobenzamido)benzoate is a union of these two important classes, featuring three key motifs that dictate its chemical personality: the ethyl benzoate core, the N-substituted amide linkage, and a chloro substituent.

Benzoate Ester Group: The ethyl benzoate portion (C₆H₄COOCH₂CH₃) provides a site for ester-specific reactions, such as hydrolysis back to the corresponding carboxylic acid and ethanol (B145695). wikipedia.org The ester group is relatively stable but can be cleaved under acidic or basic conditions. Its presence significantly influences the molecule's polarity, solubility, and how it interacts with biological systems.

N-Substituted Amide Linkage: The central feature of the molecule is the benzamido group, specifically the amide bond (-C(=O)NH-). This functional group is planar due to resonance, which restricts rotation and imparts a defined three-dimensional shape to the molecule. The hydrogen on the amide nitrogen is capable of acting as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These characteristics are critical for molecular recognition and binding to biological targets like enzyme active sites.

Chlorine Substituent: The chlorine atom on the benzoyl ring is an electron-withdrawing group. Its presence at the meta-position influences the electronic distribution across the aromatic ring and the reactivity of the adjacent carbonyl group in the amide linkage. In structure-activity relationship studies, halogen substituents are often introduced to modulate a compound's lipophilicity and metabolic stability, which can have profound effects on its pharmacological profile. nih.gov

Rationale for Academic Investigation of this compound

While direct research publications focusing specifically on this compound are not prominent, the rationale for its academic investigation can be strongly inferred from studies on closely related molecules. The synthesis of novel N-substituted benzamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). researchgate.netnih.gov Researchers systematically create series of related compounds to see how changes in structure, such as the position of a substituent, affect biological activity or physical properties. nih.gov Many N-substituted benzamides have been synthesized and evaluated for their potential as antitumor agents. researchgate.netnih.gov

Direct evidence of academic interest in this specific structural framework comes from a 2010 study that reported the synthesis, characterization, and single-crystal X-ray diffraction analysis of its isomer, Ethyl 4-(3-chlorobenzamido)benzoate . eurjchem.com In that work, the compound was synthesized in two steps: the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride. eurjchem.com The detailed characterization of the 4-isomer highlights the scientific interest in understanding the precise molecular geometry, crystal packing, and intermolecular interactions of this class of compounds.

Therefore, the investigation of this compound is a logical extension of this research. Synthesizing the 3-isomer would allow for a comparative study against the 4-isomer, providing valuable insight into how the substituent position on the benzoate ring affects the molecule's solid-state architecture and other physicochemical properties. Such fundamental knowledge is crucial for the rational design of new materials and therapeutic agents.

Detailed Research Findings

Although specific research data for the title compound is scarce, the findings for its para-isomer, Ethyl 4-(3-chlorobenzamido)benzoate, provide a clear example of the type of detailed analysis performed on these molecules. The crystallographic data determined from single-crystal X-ray diffraction offers a precise map of the atomic arrangement. eurjchem.com

Table 1: Crystal Data and Structure Refinement for Ethyl 4-(3-chlorobenzamido)benzoate (Isomer)

ParameterValue
Empirical FormulaC₁₆H₁₄ClNO₃
Formula Weight303.74
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2941(15)
b (Å)8.157(2)
c (Å)16.238(4)
α (°)82.682(6)
β (°)84.481(6)
γ (°)80.100(6)
Volume (ų)683.2(3)
Z2
Data sourced from Saeed, A.; Rafique, H.; Flörke, U. Eur. J. Chem. 2010, 1, 289-290. eurjchem.com

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVOXSAHGRZHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection points are the amide and ester functional groups.

The amide bond can be disconnected to yield two key precursors: 3-chlorobenzoyl chloride and ethyl 3-aminobenzoate (B8586502). Alternatively, the amide can be formed from 3-chlorobenzoic acid and ethyl 3-aminobenzoate using a coupling agent. The ester group of ethyl 3-aminobenzoate can be further disconnected to ethyl alcohol and 3-aminobenzoic acid. This analysis reveals the fundamental building blocks required for the synthesis.

Advanced Synthetic Techniques for Compound Derivatization

Derivatization of the parent molecule, this compound, allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

The two aromatic rings in this compound offer sites for further functionalization. Regioselective reactions aim to introduce new substituents at specific positions on these rings. The existing substituents (the chloro group and the amido-ester moiety) direct incoming electrophiles to particular positions. For instance, the chloro group is an ortho-, para-director, while the benzamido group's directing effect is more complex and depends on the reaction conditions.

Techniques such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) can be employed to introduce a variety of functional groups onto the aromatic rings, leading to a diverse library of derivatives. The precise control of reaction conditions is crucial to achieve the desired regioselectivity.

Transformations of Ester and Amide Functional Groups

The chemical reactivity of this compound is primarily dictated by its ester and amide functional groups. Both groups are susceptible to hydrolysis, a reaction that breaks the respective bonds through the addition of water, typically under acidic or basic conditions.

Ester Hydrolysis:

The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, 3-(3-chlorobenzamido)benzoic acid. This transformation can be achieved through either acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When treated with a base such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester. libretexts.org This reaction is irreversible and results in the formation of the carboxylate salt (sodium 3-(3-chlorobenzamido)benzoate) and ethanol. sserc.org.ukyoutube.comsserc.org.uk Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. sserc.org.uksserc.org.uk The progress of this reaction can be monitored by observing the disappearance of the oily ester drops. sserc.org.ukyoutube.com

Amide Hydrolysis:

Amide bonds are generally more stable and less reactive than ester bonds. youtube.com However, the amide linkage in this compound can also be cleaved under more forcing conditions, such as prolonged heating with strong acids or bases, to yield 3-chlorobenzoic acid and ethyl 3-aminobenzoate. youtube.comallen.inlibretexts.org

Acid-Catalyzed Amide Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. allen.in This leads to the formation of a tetrahedral intermediate that collapses to release ethyl 3-aminobenzoate (which will be protonated to the ammonium (B1175870) salt under acidic conditions) and 3-chlorobenzoic acid. youtube.comlibretexts.org

Base-Catalyzed Amide Hydrolysis: In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. allen.in This results in the formation of a tetrahedral intermediate that subsequently breaks down to form 3-chlorobenzoic acid (as its carboxylate salt) and ethyl 3-aminobenzoate. libretexts.org

A study on the hydrolysis of 2-chlorobenzamide, a structurally related compound, showed that its degradation is subject to both acid and base catalysis, with the reaction proceeding via a first-order kinetic model. acs.org The hydrolysis rate was found to be pH-dependent, indicating the complexity of the reaction mechanism which involves protonation on both the amide oxygen and nitrogen. acs.org

Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration (Mechanistic Focus)

The systematic synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For this compound, the exploration of SAR would involve the synthesis of a library of related compounds with targeted modifications to understand how different structural features influence its biological activity. The mechanistic focus of these synthetic strategies lies in the application of reliable and versatile chemical reactions that allow for the introduction of diverse substituents.

Key strategies for generating analogues of this compound include:

Modification of the Benzoyl Moiety: A primary approach involves replacing the 3-chlorobenzoyl group with other substituted benzoyl chlorides. This allows for the investigation of the electronic and steric effects of substituents on the benzene (B151609) ring. For instance, analogues with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions (ortho, meta, para) can be synthesized by reacting ethyl 3-aminobenzoate with the corresponding commercially available or synthetically prepared acyl chlorides.

Modification of the Aminobenzoate Moiety: The ethyl 3-aminobenzoate portion of the molecule can also be systematically altered. This can be achieved by:

Varying the Ester Group: The ethyl ester can be replaced with other alkyl esters (e.g., methyl, propyl, butyl) or more complex ester groups to probe the influence of the ester's size and lipophilicity. This is typically accomplished by starting with the corresponding amino-alkylester.

Altering the Substitution Pattern: Instead of ethyl 3-aminobenzoate, isomers such as ethyl 2-aminobenzoate (B8764639) or ethyl 4-aminobenzoate (B8803810) can be used as starting materials to investigate the impact of the relative positions of the amine and ester groups on the benzene ring. eurjchem.com

Introduction of Linker Modifications: The amide linker itself can be a target for modification. While more synthetically challenging, this could involve replacing the amide bond with other functional groups such as a sulfonamide, an ether, or a reversed amide to explore the importance of the hydrogen bonding capabilities and conformational rigidity of the amide linkage. nih.gov

The synthesis of these analogues generally follows the same fundamental acylation reaction as the parent compound, highlighting the robustness of this synthetic route for generating a diverse chemical library for SAR studies. nih.gov

Reaction Kinetics and Mechanistic Studies of Synthetic Steps

The synthesis of this compound is a two-step process: the esterification of 3-aminobenzoic acid followed by the amidation of the resulting ethyl 3-aminobenzoate. The kinetics and mechanisms of these steps are crucial for optimizing reaction conditions and understanding the underlying chemical processes.

Esterification of 3-Aminobenzoic Acid:

Amidation of Ethyl 3-Aminobenzoate:

The key bond-forming step in the synthesis of the target molecule is the acylation of ethyl 3-aminobenzoate with 3-chlorobenzoyl chloride. This is a nucleophilic acyl substitution reaction. The amino group of ethyl 3-aminobenzoate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

While specific kinetic studies for this particular reaction were not found in the provided search results, the general mechanism is well-established. The reaction is typically fast and often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid that is formed as a byproduct. The rate of this reaction is dependent on several factors:

Nucleophilicity of the Amine: The electron-donating or withdrawing nature of substituents on the aminobenzoate ring can influence the nucleophilicity of the amino group and thus the reaction rate.

Electrophilicity of the Acyl Chloride: The reactivity of the 3-chlorobenzoyl chloride is influenced by the electronic effect of the chlorine atom.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the transition state. Aprotic solvents are commonly used.

Temperature: As with most chemical reactions, the rate of amidation generally increases with temperature.

Below is a table summarizing the key reactions and their general mechanistic and kinetic features.

ReactionReactantsProductsGeneral MechanismKey Kinetic Factors
Ester Hydrolysis (Acid-Catalyzed) This compound, H₂O, H⁺3-(3-Chlorobenzamido)benzoic acid, EthanolNucleophilic acyl substitution[H⁺], Temperature
Ester Hydrolysis (Base-Catalyzed) This compound, OH⁻3-(3-Chlorobenzamido)benzoate salt, EthanolNucleophilic acyl substitution[OH⁻], Temperature
Amide Hydrolysis (Acid-Catalyzed) This compound, H₂O, H⁺3-Chlorobenzoic acid, Ethyl 3-aminobenzoate saltNucleophilic acyl substitution[H⁺], Temperature (forcing conditions)
Amide Hydrolysis (Base-Catalyzed) This compound, OH⁻3-Chlorobenzoate (B1228886) salt, Ethyl 3-aminobenzoateNucleophilic acyl substitution[OH⁻], Temperature (forcing conditions)
Amide Formation Ethyl 3-aminobenzoate, 3-Chlorobenzoyl chlorideThis compound, HClNucleophilic acyl substitutionReactant concentrations, Temperature, Solvent

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Experiments for Structural Assignment

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assigning these signals to specific atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping the connectivity of the molecular framework.

For the related compound, ethyl benzoate (B1203000), the ¹H NMR spectrum shows distinct signals for the aromatic protons and the ethyl group protons. chemicalbook.comrsc.orgchegg.com The aromatic protons typically appear in the range of δ 7.4-8.1 ppm, while the ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. chemicalbook.comrsc.org Similarly, the ¹³C NMR spectrum of ethyl benzoate shows signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. nih.gov

In the case of ethyl 3-(3-chlorobenzamido)benzoate, the presence of two substituted benzene (B151609) rings and an amide linkage leads to a more complex spectrum. Multi-dimensional NMR would be crucial to definitively assign the proton and carbon signals of each aromatic ring and to confirm the connectivity across the amide bond.

Advanced NMR Studies on Conformation and Dynamics

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformation of the molecule in solution. Low-temperature NMR studies can also be employed to investigate dynamic processes, such as the potential for hindered rotation around the amide bond, which could lead to the observation of distinct conformers at lower temperatures. nih.govmdpi.com Such studies are critical for understanding how the molecule folds and interacts with its environment. nih.gov

Mass Spectrometry (MS) Applications for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For instance, the exact mass of ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzoate has been confirmed using HRMS (ESI-TOF+), where the calculated m/z for the [M+Na]⁺ ion was 346.1055 and the found value was 346.1049, validating its elemental composition. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, providing detailed information about the molecule's structure and connectivity. nih.gov By analyzing the fragmentation pattern, it is possible to map how the molecule breaks apart under energetic conditions.

In the electron ionization (EI) mass spectrum of a related compound, ethyl benzoate, characteristic fragments are observed at m/z 122 (loss of ethylene), 105 (loss of the ethoxy radical), and 77 (the phenyl cation). nih.govpharmacy180.com For halogenated compounds, the loss of the halogen atom can be a significant fragmentation pathway. nih.gov In the case of this compound, MS/MS analysis would be expected to show fragmentation at the amide bond, leading to ions corresponding to the 3-chlorobenzoyl and ethyl 3-aminobenzoate (B8586502) moieties. The fragmentation of the ester group would also be anticipated. libretexts.org

The fragmentation of ethyl 3-chlorobenzoate (B1228886) under electron ionization typically results in a base peak corresponding to the loss of the ethoxy group, forming the 3-chlorobenzoyl cation. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. collectionscanada.gc.ca

In the IR spectrum of an aromatic ester like ethyl benzoate, characteristic absorption bands are observed for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches. chemicalbook.comlibretexts.org For this compound, additional characteristic peaks would be expected for the amide functional group, including the N-H stretch (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1660 cm⁻¹) and amide II (N-H bend and C-N stretch) bands.

Comparative studies using techniques like DFT and HF methods can aid in the assignment of vibrational modes. scholarsresearchlibrary.com For instance, in a study of ethyl m-chlorobenzoate, vibrational analysis helped to understand the influence of the chlorine substituent on the benzene ring's geometry and bond lengths. scholarsresearchlibrary.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations, and can be used to study solute-solvent interactions. collectionscanada.gc.ca

Compound Names Mentioned in the Article

X-ray Crystallography for Solid-State Molecular Architecture Determination

Detailed information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in the current body of scientific literature. Such data is foundational for a definitive determination of its three-dimensional structure in the solid state.

The successful application of single-crystal X-ray diffraction is contingent upon the cultivation of high-quality single crystals. While specific methods for this compound have not been documented, general techniques commonly employed for organic compounds of similar characteristics include:

Slow Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time. The gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical and is typically determined through solubility screening.

Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the solubility of the compound, promoting crystallization.

Solvent Layering: This is a variation of vapor diffusion where the anti-solvent is carefully layered on top of the solution of the compound, creating a distinct interface. Crystallization occurs at this interface as the solvents slowly mix.

Without experimental trials, the optimal conditions and specific solvents for growing single crystals of this compound remain undetermined.

A definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible without crystallographic data. However, based on its molecular structure, several types of non-covalent interactions would be anticipated to govern its crystal packing. These include:

Hydrogen Bonding: The presence of the amide N-H group as a hydrogen bond donor and the carbonyl oxygen atoms as acceptors suggests that hydrogen bonding would be a significant factor in the crystal lattice.

π-π Stacking: The two aromatic rings in the molecule could participate in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The chlorine atom on the benzamido moiety could potentially act as a halogen bond donor.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons and the corresponding energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31+G**, are employed to optimize the molecule's ground state geometry. nih.gov Such calculations yield critical information about its stability and electronic nature. nih.govscispace.com

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. researchgate.net

First-principles calculations based on DFT can also determine parameters like the band gap, which is valuable for assessing the potential of materials in electronics. researchgate.net For similar chlorinated phenyl benzamides, DFT has been used to compute the electron density of states and determine band gaps. researchgate.net

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field | Relates to the molecule's response to external fields and nonlinear optical properties. researchgate.net |

These calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which govern its behavior in chemical reactions. analis.com.my

While DFT is a workhorse for many applications, ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory for more accurate electronic structure determination. researchgate.net These methods are computationally more intensive but can be used to benchmark DFT results and to calculate properties where high accuracy is paramount. For molecules of this size, methods like HF can be used alongside DFT to provide a comparative analysis of structural and electronic parameters. researchgate.net These high-accuracy methods are particularly useful for calculating precise ionization potentials, electron affinities, and reaction energy barriers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from static structures to the dynamic behavior of molecules, providing insights into their conformational flexibility and how they might behave in a condensed phase.

The presence of rotatable single bonds in this compound, particularly around the amide linkage and the ester group, means the molecule can adopt various conformations. Conformational analysis is performed to identify the most stable (lowest energy) three-dimensional arrangement of the atoms.

Computational techniques, such as performing dihedral scans, can elucidate the conformational preferences. acs.org In a dihedral scan, the angle of a specific bond is systematically rotated, and the energy of the molecule is calculated at each step. This process generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. researchgate.net The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for converting between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. acs.org

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Visible) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption peaks. nih.gov

Furthermore, DFT calculations can predict vibrational frequencies, which are essential for interpreting Infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. Comparing the computed vibrational spectrum with experimental data can help to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups within the molecule.

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameter Computational Method Significance
UV-Visible Spectroscopy λmax (Wavelength of maximum absorption) TD-DFT nih.gov Predicts color and electronic transition energies.
Infrared (IR) Spectroscopy Vibrational Frequencies (cm-1) DFT/B3LYP Helps in identifying functional groups and confirming structure. nih.gov
Raman Spectroscopy Raman Scattering Frequencies (cm-1) DFT/B3LYP Provides complementary vibrational information to IR spectroscopy. nih.gov

| NMR Spectroscopy | Chemical Shifts (δ, ppm) | DFT (GIAO method) | Predicts 1H and 13C NMR spectra to aid in structural elucidation. nih.gov |

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical calculations can map out potential pathways for chemical reactions, providing insights into reaction mechanisms and predicting reactivity. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. nih.gov

For this compound, DFT can be used to study reactions such as hydrolysis of the ester or amide groups. Computational studies on the aminolysis of similar compounds have explored different mechanistic pathways (e.g., concerted vs. stepwise) and identified the rate-determining transition states. nih.gov

Reactivity indices derived from DFT, such as the Fukui function or local softness, can predict which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The distribution of the electrostatic potential on the molecular surface also highlights electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for intermolecular interactions and chemical reactions. scispace.com For instance, the nitrogen and oxygen atoms are expected to be nucleophilic centers. analis.com.my

In Silico Ligand-Target Interaction Modeling

Following a comprehensive review of available scientific literature, no specific studies detailing the in silico ligand-target interaction modeling for this compound were identified. Computational and theoretical investigations, such as molecular docking and molecular dynamics simulations, are crucial for elucidating the potential binding mechanisms of a compound with biological targets at a molecular level. These studies can predict binding affinities, identify key interacting amino acid residues, and characterize the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-target complex.

While computational studies have been conducted on structurally related compounds, such as other benzanilide and benzamide (B126) derivatives, the direct extrapolation of those findings to this compound would be scientifically unsound. The specific arrangement of the ethyl benzoate (B1203000) and 3-chlorobenzamido moieties dictates the unique electronic and steric properties of the molecule, which in turn govern its interaction with any given protein binding site.

The absence of such data for this compound in the public domain prevents a detailed discussion on its mechanistic interactions with any specific biological targets. Consequently, the creation of data tables summarizing binding energies, interacting residues, and bond types is not possible at this time. Further research in the field of computational chemistry and molecular modeling is required to explore the potential ligand-target interactions of this specific compound.

Exploration of Biological Interactions and Mechanistic Studies in Vitro Focus

Cellular Pathway Modulation (In Vitro, Mechanistic)

While research exists for structurally similar compounds, such as other benzamido benzoate (B1203000) isomers and various benzamide (B126) derivatives, no literature could be found that specifically investigates the in vitro biological profile of ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE. For instance, studies on related molecules have explored their potential as enzyme inhibitors or their interactions with cellular receptors. However, direct extrapolation of these findings to this compound would be scientifically unsound without specific experimental validation.

Therefore, at the time of this report, the scientific community has not published research that would allow for a detailed discussion of the enzyme inhibition properties, receptor binding affinity and selectivity, or the mechanistic effects on cellular pathways for this compound.

Investigation of Compound Influence on Cellular Signaling Cascades

There is no available research that has investigated the effects of this compound on cellular signaling pathways. Studies that explore how this compound might modulate key signaling molecules, such as protein kinases, phosphatases, or second messengers, have not been published. Consequently, its potential to interfere with or activate specific signaling networks remains unknown.

Proteomic and Metabolomic Profiling in Cell-Based Assays

A thorough search has yielded no studies on the proteomic or metabolomic profiling of cells treated with this compound. Such analyses are crucial for understanding the global changes a compound induces in a cell's protein and metabolite landscape. Without this data, it is impossible to identify potential protein targets or metabolic pathways affected by the compound.

Advanced Applications and Chemical Properties Exploration

Supramolecular Chemistry and Self-Assembly Studies

The structure of ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE is conducive to forming ordered, non-covalent assemblies. The amide group is a classic motif for generating predictable hydrogen-bonding patterns, while the two aromatic rings can participate in π–π stacking interactions. These forces are the foundation of supramolecular chemistry.

The design of supramolecular structures relies on the predictable interactions between molecular building blocks. The amide group in this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent candidate for self-assembly into tapes, sheets, or helical structures.

Research on analogous molecules, such as methyl 2-(3-chlorobenzamido)benzoate, has demonstrated the formation of dimers and larger structures through a combination of hydrogen bonds and π–π stacking. nih.gov In the crystal structure of this related compound, weak C-H···O and C-H···Cl hydrogen bonds link molecules, while π–π stacking interactions with an interplanar distance of 3.46 Å contribute to stabilizing the crystal packing into columns. nih.gov It is hypothesized that this compound would engage in similar interactions, with the meta-substitution pattern influencing the specific geometry of the resulting supramolecular architecture.

Table 1: Potential Non-Covalent Interactions in this compound

Interaction Type Participating Functional Groups Potential Supramolecular Motif
Hydrogen Bonding Amide (N-H donor, C=O acceptor) Chains, sheets, dimers
π–π Stacking Phenyl rings Columnar or offset stacks
Halogen Bonding Chlorine atom as an electrophilic cap Directional interactions with nucleophiles

The specific arrangement of aromatic rings and functional groups in this compound could create molecular clefts or cavities, making it a potential candidate for host-guest chemistry. While no specific host-guest studies involving this exact molecule are documented, the general principles of benzamide (B126) and benzoate-containing hosts suggest it could bind small neutral molecules or ions. The combination of a hydrogen-bonding amide linker and aromatic panels is a common design element in synthetic receptors.

Materials Science Applications (Non-biological)

The properties that make this compound interesting for supramolecular chemistry also translate to potential applications in materials science. Its ability to self-organize and its inherent chemical functionalities could be exploited in the development of new polymers and functional materials.

Benzoate (B1203000) derivatives are sometimes used as additives in polymer science. For instance, sodium benzoate can act as a nucleating agent in polymers like polypropylene, promoting the formation of smaller, more uniform crystalline regions which can improve mechanical properties such as tensile strength and stiffness. polymeradd.co.thresearchgate.net Similarly, other benzoate esters like ethyl 4-dimethylaminobenzoate have been investigated as co-initiators in the polymerization of dental resin composites. nih.gov

Given these precedents, this compound could potentially be explored as:

A plasticizer or modifier: Its molecular structure could allow it to intercalate between polymer chains, modifying their flexibility and processing characteristics.

A nucleating agent: The rigid aromatic core could provide sites for initiating crystallization in semi-crystalline polymers.

A functional filler: If self-assembled into ordered domains within a polymer matrix, it could create composite materials with anisotropic properties.

Molecules with amide functionalities and aromatic rings are frequently explored for sensor and optoelectronic applications. The amide group can act as a binding site for specific analytes (ions or molecules), and this binding event can trigger a change in the molecule's fluorescence or electronic properties. The presence of a halogen atom can also influence these properties through the heavy-atom effect. While direct research is lacking for this compound, its structural similarity to components of organic light-emitting diodes (OLEDs) or chemosensors suggests a potential avenue for future investigation. arctomsci.com

Role as a Ligand in Coordination Chemistry and Catalysis

The functional groups within this compound offer multiple potential binding sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The carbonyl oxygen atoms of both the amide and the ester groups, as well as the amide nitrogen, could coordinate to a metal center.

Studies on other heterocyclic ester derivatives have shown that they can act as ligands for various metals like cobalt(II), copper(II), and zinc(II). nih.gov These ligands can coordinate in a monodentate fashion (e.g., through a nitrogen atom) or in a bidentate chelating mode (e.g., through a nitrogen and an oxygen atom). nih.gov This coordination can lead to the formation of discrete tetrahedral or octahedral complexes or extended polymeric structures. nih.gov

Table 2: Potential Coordination Sites of this compound

Potential Donor Atom Functional Group Coordination Mode
Amide Oxygen Benzamido Monodentate
Ester Carbonyl Oxygen Ethyl Benzoate Monodentate
Amide Nitrogen Benzamido Monodentate (less common)

The formation of such coordination compounds could impart catalytic activity or lead to materials with interesting magnetic or optical properties. The specific geometry imposed by the meta-substitution would play a crucial role in determining the structure of any resulting metal complex and its subsequent reactivity or physical properties.

Table of Compounds Mentioned

Compound Name
This compound
Methyl 2-(3-chlorobenzamido)benzoate
Sodium benzoate
Ethyl 4-dimethylaminobenzoate
Polypropylene
Cobalt(II)
Copper(II)

Synthesis and Characterization of Metal Complexes

There are no scientific reports or patents detailing the synthesis and characterization of metal complexes involving this compound as a ligand. The potential of this molecule to coordinate with metal ions through its amide oxygen and nitrogen atoms, or potentially through the ester group, has not been explored in the available literature. Consequently, no data on the structural or physicochemical properties of such complexes can be provided.

Catalytic Activity in Organic Transformations

Consistent with the lack of information on its metal complexes, there is no documented evidence of this compound being employed as a catalyst or as a ligand in any catalytic systems for organic transformations. Its potential to act as a homogeneous or heterogeneous catalyst, either in its pure form or as part of a larger molecular assembly, remains an uninvestigated area of research. Therefore, no research findings or data tables on its catalytic activity can be presented.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of aromatic amides like ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE traditionally involves the coupling of a carboxylic acid derivative with an amine. nih.gov While effective, these methods often rely on stoichiometric activating agents and hazardous solvents, presenting environmental and cost challenges. ucl.ac.uk Future research is poised to address these limitations through the development of novel, greener synthetic strategies.

One promising direction is the exploration of catalytic amide bond formation. ucl.ac.uk The use of catalysts can circumvent the need for stoichiometric activators, reducing waste and improving atom economy. ucl.ac.uk Another key area of development is the adoption of solvent-free reaction conditions or the use of environmentally benign solvents. semanticscholar.orgbohrium.com Techniques such as mechanochemistry, where reactions are induced by mechanical force, and the use of deep eutectic solvents are gaining traction as sustainable alternatives to traditional solvent-based synthesis. nih.gov

Furthermore, electrosynthesis is emerging as a powerful tool for greener chemical production. rsc.org This method uses electricity to drive chemical reactions, often with high selectivity and efficiency, and can reduce the reliance on conventional reagents. rsc.org The application of electrosynthesis to the preparation of amides is a burgeoning field that holds significant promise for the sustainable production of compounds like this compound. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Amide Synthesis

FeatureTraditional SynthesisGreen Chemistry Approaches
Reagents Stoichiometric activating agents (e.g., DCC, HATU)Catalytic systems, electrosynthesis
Solvents Often hazardous (e.g., DMF, CH2Cl2)Solvent-free, benign solvents (e.g., water, deep eutectic solvents)
Waste Significant by-product formationReduced waste, improved atom economy
Energy Often requires heatingCan be performed at room temperature, microwave-assisted

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design and discovery. duke.edunih.gov For a compound like this compound, these technologies offer powerful tools for predicting properties, optimizing synthetic routes, and designing novel analogues with enhanced activities.

Machine learning algorithms are also being employed to optimize reaction conditions, leading to higher yields and purities. beilstein-journals.orgrsc.org By analyzing data from a limited number of initial experiments, these algorithms can predict the optimal parameters for a given reaction, saving time and resources. duke.edunih.gov This approach could be invaluable in refining the synthesis of this compound and its derivatives.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques are now enabling the real-time, in-situ monitoring of chemical reactions with unprecedented detail. numberanalytics.comperkinelmer.com

For the synthesis of this compound, techniques like in-situ Raman and infrared (IR) spectroscopy can provide continuous information on the concentration of reactants, intermediates, and products throughout the reaction. americanpharmaceuticalreview.comfiveable.me This allows for the precise determination of reaction endpoints and the identification of any potential side reactions.

Furthermore, process analytical technology (PAT) is becoming increasingly important in pharmaceutical and chemical manufacturing. americanpharmaceuticalreview.comnews-medical.net PAT utilizes real-time monitoring tools to ensure consistent product quality. tapi.com For the crystallization of the final product, techniques like Focused Beam Reflectance Measurement (FBRM) and in-line microscopy can provide real-time data on particle size distribution and morphology, critical parameters that influence the physical properties of the compound. researchgate.netacs.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ Raman Spectroscopy Molecular vibrational information, concentration of species. americanpharmaceuticalreview.comMonitoring amide bond formation, identifying intermediates.
In-situ IR Spectroscopy Functional group analysis, reaction progress. numberanalytics.comTracking the disappearance of starting materials and appearance of the product.
Focused Beam Reflectance Measurement (FBRM) Particle size and count. americanpharmaceuticalreview.comOptimizing crystallization conditions for desired particle size.
Process Microscopy Crystal morphology and size. tapi.comReal-time visualization of crystal growth and polymorphic form.
2D NMR Spectroscopy Through-bond and through-space correlations. numberanalytics.comDetailed structural elucidation of the final product and any impurities.

Expansion of In Vitro Mechanistic Studies to New Biological Targets

Benzanilide derivatives are known to exhibit a wide range of biological activities. ontosight.airsc.org While the specific biological profile of this compound is not extensively documented, its structural motifs suggest several potential avenues for in vitro investigation.

Many benzamide-containing compounds are known to be inhibitors of various enzymes, including histone deacetylases (HDACs) and cytochrome P451 enzymes. nih.govvensel.orgmdpi.com Therefore, a logical next step would be to screen this compound against a panel of these and other relevant enzymes. Such studies could uncover novel inhibitory activities and provide a basis for its development as a therapeutic agent. For example, some benzanilides have shown potential as potassium channel openers or steroid 5-alpha reductase inhibitors. nih.govnih.gov

Furthermore, detailed mechanistic studies could elucidate the mode of action of this compound at the molecular level. Techniques such as enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide valuable data on binding affinities and kinetics. Understanding how this compound interacts with its biological targets is essential for its rational optimization as a bioactive molecule.

Exploration of New Material Science Paradigms

Aromatic amides are not only important in life sciences but also form the backbone of many high-performance materials. uomustansiriyah.edu.iq The rigid structure and hydrogen-bonding capabilities of the amide group can impart exceptional thermal stability and mechanical strength to polymers. mdpi.com

Future research could explore the potential of incorporating this compound or its derivatives as monomers in the synthesis of novel polymers. The presence of the chloro-substituent could introduce unique properties, such as flame retardancy or altered solubility. A versatile living polymerization method for aromatic amides has been reported, which could be adapted for this purpose. nih.gov

Moreover, the self-assembly properties of aromatic amides could be harnessed to create functional materials. The ordered structures formed through non-covalent interactions could find applications in areas such as organic electronics, sensing, and nanotechnology. While ultra-high-molecular-weight polyethylene (B3416737) derives its strength from van der Waals forces between long aliphatic chains, aromatic polymers can benefit from stronger pi-pi stacking interactions, a feature that could be explored with benzanilide-based materials. wikipedia.org

Q & A

Q. What are the established synthetic routes for ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) coupling 3-chlorobenzoyl chloride with 3-aminobenzoic acid derivatives to form the amide bond, followed by (2) esterification using ethanol under acidic or basic conditions. Key purification steps include column chromatography (silica gel, eluting with ethyl acetate/petroleum ether gradients) and recrystallization from ethanol/water mixtures. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts like ethyl benzoate derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.2–8.5 ppm), ester carbonyl (δ ~165 ppm), and amide NH (δ ~10 ppm, broad). The 3-chloro substituent induces distinct deshielding in adjacent protons.
  • IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹) and amide (N–H bend ~1540 cm⁻¹; C=O stretch ~1660 cm⁻¹) functional groups.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended, particularly to resolve steric effects from the 3-chloro and benzamido groups .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers at 2–8°C, away from light. In case of exposure, rinse skin with water and consult safety data sheets for specific first-aid measures .

Advanced Research Questions

Q. How can conflicting data on solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled conditions (temperature, solvent polarity). For example, measure solubility in DMSO (polar aprotic) vs. ethyl acetate (polar aprotic ester) and correlate with Hansen solubility parameters. Conflicting reports may arise from impurities or metastable polymorphs; use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What strategies are effective for studying hydrolysis kinetics under physiological conditions?

  • Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS to detect hydrolysis products (e.g., 3-(3-chlorobenzamido)benzoic acid and ethanol). Use pseudo-first-order kinetics models to calculate half-life. For accelerated studies, employ high-temperature conditions (40–60°C) and extrapolate using the Arrhenius equation .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the carbonyl carbon). Molecular docking studies can simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Validate predictions experimentally via kinetic isotope effects or Hammett plots .

Q. What experimental designs are optimal for analyzing steric effects on crystallization behavior?

  • Methodological Answer : Compare crystallization outcomes in solvents of varying polarity (e.g., ethanol vs. hexane) using slow evaporation or cooling methods. Analyze crystal packing via X-ray diffraction to assess intermolecular interactions (e.g., π-π stacking of aromatic rings vs. hydrogen bonding from the amide group). Pair with Hirshfeld surface analysis to quantify steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.